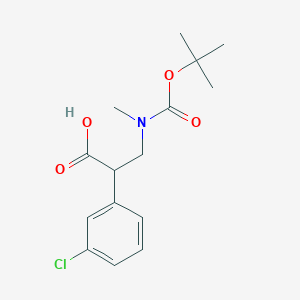
3-((Tert-butoxycarbonyl)(methyl)amino)-2-(3-chlorophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((tert-butoxycarbonyl)amino)-1-hydroxycyclopentane-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a hydroxyl group, and a cyclopentane ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-butoxycarbonyl)amino)-1-hydroxycyclopentane-1-carboxylic acid typically involves the protection of an amino group with a Boc group. One common method involves the reaction of the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors has been explored to improve efficiency and scalability . These reactors allow for better control of reaction conditions and can lead to higher yields and purities.
化学反应分析
Types of Reactions
3-((tert-butoxycarbonyl)amino)-1-hydroxycyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or reduced to an alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Deprotection: TFA, HCl
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Acyl chlorides, anhydrides
Major Products
Deprotection: Amino acid derivatives
Oxidation: Ketones or aldehydes
Reduction: Alkanes
Substitution: Amides, esters
科学研究应用
3-((tert-butoxycarbonyl)amino)-1-hydroxycyclopentane-1-carboxylic acid has several applications in scientific research:
Peptide Synthesis: The Boc group is widely used in solid-phase peptide synthesis to protect amino groups during chain elongation.
Medicinal Chemistry: Boc-protected compounds are used in the synthesis of pharmaceuticals to improve the stability and solubility of drug candidates.
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical assays.
作用机制
The mechanism of action of 3-((tert-butoxycarbonyl)amino)-1-hydroxycyclopentane-1-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amino group can engage in further chemical transformations, such as peptide bond formation .
相似化合物的比较
Similar Compounds
N-Boc-protected amino acids: These compounds also feature a Boc group protecting an amino group and are used in similar applications.
Fmoc-protected amino acids: These compounds use a fluorenylmethyloxycarbonyl (Fmoc) group for protection and are an alternative to Boc-protected amino acids.
Uniqueness
3-((tert-butoxycarbonyl)amino)-1-hydroxycyclopentane-1-carboxylic acid is unique due to its cyclopentane ring, which can impart different steric and electronic properties compared to linear or aromatic amino acids. This can influence the reactivity and stability of the compound in various chemical reactions .
属性
分子式 |
C15H20ClNO4 |
|---|---|
分子量 |
313.77 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)9-12(13(18)19)10-6-5-7-11(16)8-10/h5-8,12H,9H2,1-4H3,(H,18,19) |
InChI 键 |
IWDDSYJSHMFAFN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)CC(C1=CC(=CC=C1)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


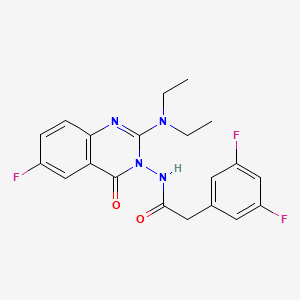
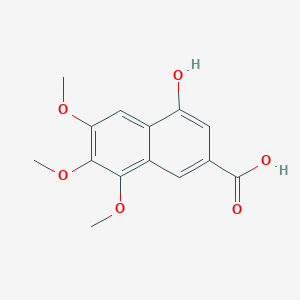

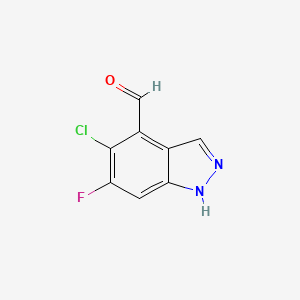
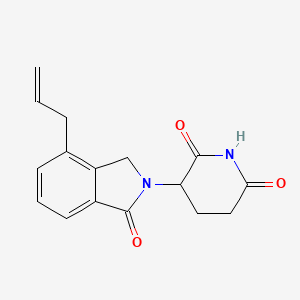
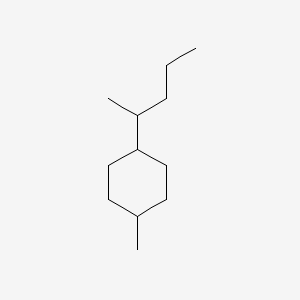
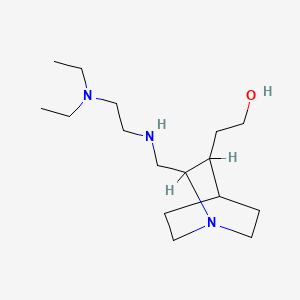
![1H-pyrrolo[3,2-c]quinoline](/img/structure/B13932155.png)
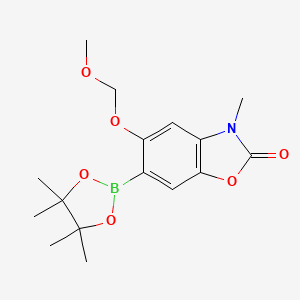
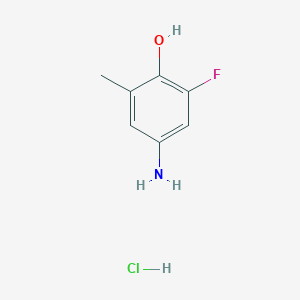
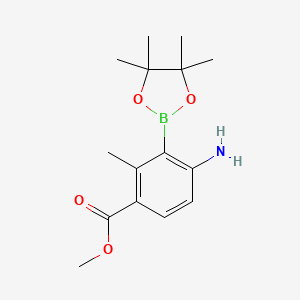


![2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13932193.png)
